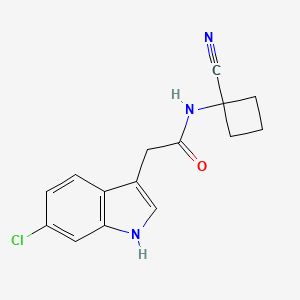

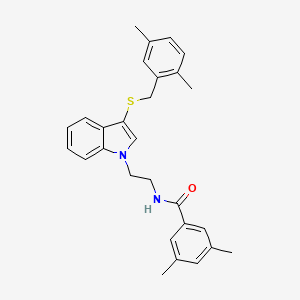

![molecular formula C19H17NO4 B2871706 N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide CAS No. 1396766-21-4](/img/structure/B2871706.png)

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan derivatives often involves multicomponent reactions (MCRs), which include a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), ultraviolet-visible spectroscopy (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the structural characteristics of the compound .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, furfural, a derivative of furan, can undergo nucleophilic additions, condensation reactions, oxidations, or reductions . It can also undergo reactions associated with the furan ring, such as electrophilic aromatic substitution or hydrogenation .Physical And Chemical Properties Analysis

Furan derivatives exhibit a range of physical and chemical properties. For instance, furfuryl alcohol, a derivative of furan, is a colorless liquid that is miscible with but unstable in water . It has a density of 1.160 g/cm3 and boils at 161.7°C .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, have shown significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . This is particularly important given the global issue of the ineffectiveness of currently available antimicrobial medicines .

Antifungal Activity

Research on 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, which are structurally similar to “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, has revealed significant antifungal activity. This suggests potential applications in antifungal drug development.

Therapeutic Applications

Furan-containing compounds, including “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, exhibit a wide range of advantageous biological and pharmacological characteristics . As a result, they have been employed as medicines in a number of distinct disease areas .

Anticancer Activity

Furan has been associated with anticancer activity . This suggests that “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, as a furan derivative, may also have potential applications in cancer treatment .

Anti-inflammatory and Analgesic Activity

Furan has been associated with anti-inflammatory and analgesic activity . This suggests that “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, as a furan derivative, may also have potential applications in the treatment of inflammation and pain .

Antidepressant and Anti-anxiolytic Activity

Furan has been associated with antidepressant and anti-anxiolytic activity . This suggests that “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide”, as a furan derivative, may also have potential applications in the treatment of depression and anxiety .

Wirkmechanismus

The mechanism of action of furan derivatives can vary depending on their specific structure and functional groups. Some furan derivatives have been found to exhibit antimicrobial activity . For instance, the nitrovinyl functional group has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria .

Safety and Hazards

The safety and hazards associated with furan derivatives can vary depending on their specific structure and functional groups. For instance, furfuryl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(14-10-11-23-13-14)12-20-19(22)16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-11,13,17,21H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQWBTRFOMBQTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

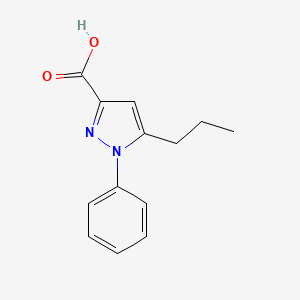

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide](/img/structure/B2871623.png)

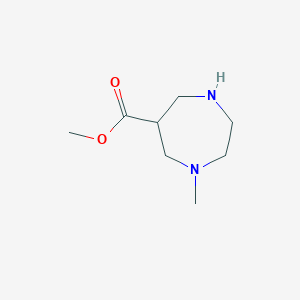

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2871624.png)

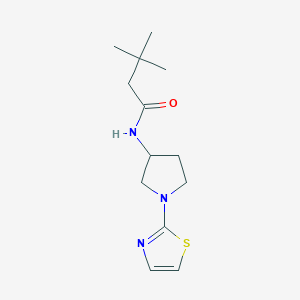

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)

![N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2871641.png)

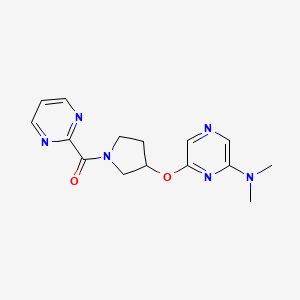

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2871645.png)

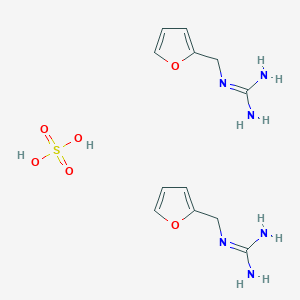

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide;dihydrochloride](/img/structure/B2871646.png)